molecular formula C5H11NOS B14670430 S-propyl N-methylcarbamothioate CAS No. 39076-37-4

S-propyl N-methylcarbamothioate

Cat. No.: B14670430
CAS No.: 39076-37-4
M. Wt: 133.21 g/mol
InChI Key: SFGYORSZFNRAPS-UHFFFAOYSA-N
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Description

S-Propyl N-methylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone with an S-propyl thioester group and an N-methyl substituent. The S-propyl group enhances binding affinity (Kd = 0.008 μM) and inhibitory potency (IC50 = 0.27 μM), outperforming analogs with alternative substituents . This compound’s mechanism involves disrupting enzyme activity via competitive binding, making it a candidate for anticancer therapeutics.

Properties

CAS No.

39076-37-4

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

S-propyl N-methylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7)

InChI Key

SFGYORSZFNRAPS-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-propyl N-methylcarbamothioate typically involves the reaction of propylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:

CH3NCS+C3H7NH2C5H11NOS\text{CH}_3\text{NCS} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{C}_5\text{H}_{11}\text{NOS} CH3​NCS+C3​H7​NH2​→C5​H11​NOS

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-propyl N-methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propylamine and methanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

S-propyl N-methylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic effects, including its use as a pesticide and its role in the development of new drugs.

    Industry: Utilized in the formulation of agricultural chemicals, particularly as a pesticide due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of S-propyl N-methylcarbamothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses. This mechanism is particularly useful in its application as a pesticide, where it disrupts the nervous system of pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocarbamates with S-propyl groups exhibit diverse biological activities depending on their N-alkyl substituents. Below is a detailed comparison of S-propyl N-methylcarbamothioate with herbicidal analogs like pebulate and vernolate, as well as structurally related enzyme inhibitors.

Structural and Functional Differences

Compound IUPAC Name Molecular Formula Key Substituents Primary Use/Activity
This compound This compound* C₅H₁₁NOS N-methyl hLDH5 inhibition (IC50 = 0.27 μM)
Pebulate S-Propyl N-butyl-N-ethylcarbamothioate C₁₀H₂₁NOS N-butyl, N-ethyl Pre-emergence herbicide
Vernolate S-Propyl N,N-dipropylcarbamothioate C₁₀H₂₁NOS N,N-dipropyl Herbicide

*Inferred from compound 73 in , where the S-propyl group and amide linker contribute to enzyme inhibition.

Physicochemical Properties

Property This compound Pebulate Vernolate
Molecular Weight (g/mol) 133.2* 203.34 203.34
LogP (Predicted) ~2.1 (estimated) 3.8 3.5
Vapor Pressure (Pa) N/A 0.45 (25°C) 0.53 (25°C)
Water Solubility (mg/L) N/A 60 90

*Calculated from molecular formula C₅H₁₁NOS.

Environmental and Regulatory Profiles

  • Pebulate : Banned in the EU since 2009 due to groundwater contamination risks .
  • Vernolate: Registered in the U.S. but restricted in the EU; degrades via hydrolysis and photolysis .

Key Research Findings

  • Enzyme Inhibition : S-Propyl derivatives with small N-alkyl groups (e.g., methyl) exhibit superior hLDH5 inhibition, while bulkier groups reduce potency .
  • Herbicidal Selectivity: Larger N-alkyl chains in pebulate and vernolate enhance lipophilicity, improving herbicidal activity but increasing environmental persistence .
  • Structural Optimization : Replacing urea with amide groups in carbamothioates (as in compound 73) improves target binding and metabolic stability .

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